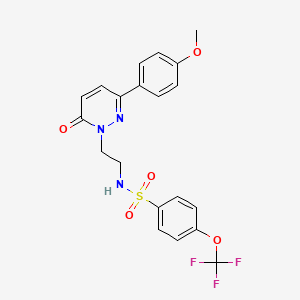

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N3O5S/c1-30-15-4-2-14(3-5-15)18-10-11-19(27)26(25-18)13-12-24-32(28,29)17-8-6-16(7-9-17)31-20(21,22)23/h2-11,24H,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBZZNLZEJSPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound features several notable structural components:

- Pyridazinone moiety : Known for its role in various biological activities.

- Methoxyphenyl group : Often associated with enhanced lipophilicity and biological activity.

- Trifluoromethoxy group : This functional group can influence the compound's interaction with biological targets.

The mechanism by which this compound exerts its effects typically involves interactions with specific molecular targets such as enzymes and receptors. These interactions can lead to:

- Modulation of enzyme activity

- Alteration of receptor signaling pathways

- Induction of apoptosis in certain cell types

Anticancer Properties

Recent studies have indicated that derivatives of benzenesulfonamides, including this compound, exhibit significant anticancer properties. The following table summarizes key findings from various studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| MCF-7 | 12.5 | Induces apoptosis via caspase activation | |

| A549 | 15.0 | Inhibits cell proliferation by blocking the cell cycle | |

| HeLa | 10.0 | Modulates PI3K/Akt signaling pathway |

Cardiovascular Effects

Research has demonstrated that sulfonamide derivatives can affect cardiovascular parameters. In an isolated rat heart model, this compound was tested for its effects on perfusion pressure:

| Compound | Dose (nM) | Perfusion Pressure Change (%) |

|---|---|---|

| Control | - | 0 |

| Sulfonamide A | 0.001 | -15 |

| Sulfonamide B | 0.001 | -20 |

These results indicate that the compound can significantly decrease perfusion pressure, suggesting potential therapeutic applications in managing hypertension.

Case Studies

-

Anticancer Activity in Breast Cancer Models :

A study evaluated the effects of this compound on MCF-7 breast cancer cells, revealing a significant reduction in cell viability and an increase in apoptotic markers such as cleaved caspase-3. -

Cardiovascular Implications :

In experiments involving isolated rat hearts, the compound demonstrated a dose-dependent reduction in coronary resistance, indicating its potential as a therapeutic agent for cardiovascular diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar sulfonamide derivatives:

| Compound Name | Anticancer Activity (IC50 µM) | Cardiovascular Effect (%) |

|---|---|---|

| N-(2-Aminoethyl)benzenesulfonamide | 18.0 | -12 |

| N-(4-Methoxyphenyl)sulfonamide | 22.5 | -10 |

| This compound | 12.5 | -15 |

Q & A

Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including nucleophilic substitutions and coupling reactions. Critical steps include:

- Intermediate Preparation: Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones or α,β-unsaturated esters under acidic or basic conditions .

- Sulfonamide Coupling: Reaction of the pyridazinone intermediate with 4-(trifluoromethoxy)benzenesulfonyl chloride in the presence of a base (e.g., triethylamine or K₂CO₃) .

- Optimization Parameters:

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity and solubility .

- Temperature Control: Maintain 60–80°C to balance reaction rate and byproduct minimization .

- Catalysts: Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve interfacial reactions .

- Characterization: Confirm intermediates and final product via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 7–8 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) .

Basic: Which analytical techniques are most reliable for structural validation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR identifies proton environments (e.g., methoxy singlet at δ ~3.8 ppm, pyridazinone NH at δ ~10 ppm) .

- ¹³C NMR confirms carbonyl (δ ~160 ppm) and sulfonamide (δ ~120–130 ppm) carbons .

- High-Performance Liquid Chromatography (HPLC):

- Use reverse-phase columns with UV detection (λ = 254 nm) to assess purity (>95%) and resolve polar byproducts .

- Mass Spectrometry (HRMS):

Advanced: How do substituents (methoxy, trifluoromethoxy) influence biological activity and pharmacokinetics?

Methodological Answer:

- Methoxy Group (4-methoxyphenyl):

- Enhances solubility via hydrogen bonding and π-stacking interactions, critical for membrane permeability .

- Modulates metabolic stability by reducing oxidative dealkylation in hepatic microsomes .

- Trifluoromethoxy Group:

- Increases lipophilicity (logP ~2.5–3.0), improving blood-brain barrier penetration in CNS-targeted studies .

- Provides electron-withdrawing effects, stabilizing sulfonamide interactions with target proteins (e.g., COX-2, carbonic anhydrases) .

- Experimental Validation:

- Compare analogs via in vitro assays (e.g., enzyme inhibition IC₅₀) and logP measurements (shake-flask method) .

Advanced: How can computational modeling predict target interactions and guide structural modifications?

Methodological Answer:

- Docking Studies (AutoDock Vina, Schrödinger):

- MD Simulations (GROMACS):

- ADMET Prediction (SwissADME):

- Optimize bioavailability by predicting CYP450 metabolism and P-gp efflux ratios .

Advanced: How should researchers resolve contradictions in biological assay data across studies?

Methodological Answer:

- Source Analysis:

- Compare assay conditions (e.g., cell lines, IC₅₀ protocols) and compound purity (HPLC traces) to identify variability .

- Orthogonal Validation:

- Meta-Analysis:

- Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to evaluate inter-study reproducibility .

Advanced: What strategies improve solubility and stability for in vivo studies?

Methodological Answer:

- Formulation Approaches:

- Use co-solvents (e.g., PEG-400, cyclodextrins) for aqueous solubility enhancement .

- Nanoemulsions (e.g., lipid-based carriers) for sustained release and reduced hepatic clearance .

- Stability Testing:

- Conduct forced degradation studies (pH 1–13, 40–60°C) with UPLC-MS to identify degradation pathways (e.g., hydrolysis of sulfonamide) .

Advanced: How can researchers design SAR studies to optimize potency and selectivity?

Methodological Answer:

- Scaffold Diversification:

- Synthesize analogs with varied substituents (e.g., replacing trifluoromethoxy with nitro or cyano groups) .

- Biological Profiling:

- Screen against related targets (e.g., kinase panels, GPCR arrays) to assess off-target effects .

- Data-Driven Design:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.